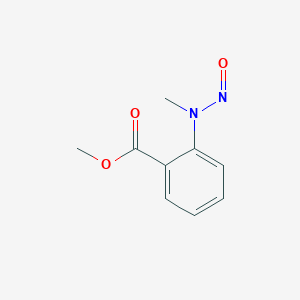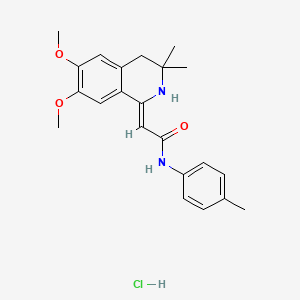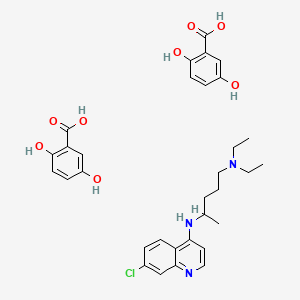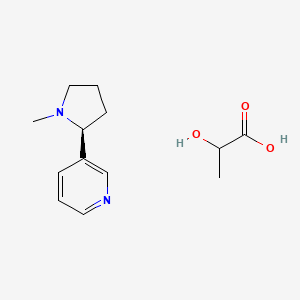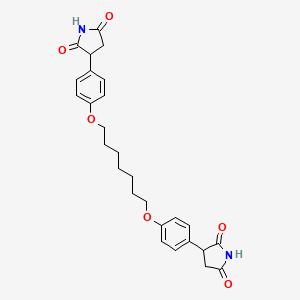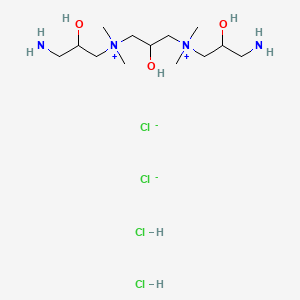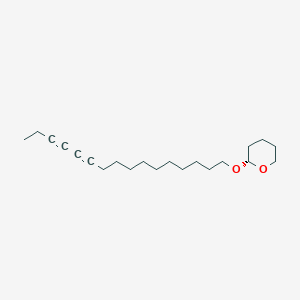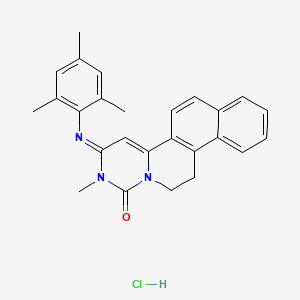
1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride is a complex organic compound with a molecular formula of C26H26ClN3O and a molecular weight of 431964 This compound is known for its unique structure, which combines elements of benzo, pyrimido, and isoquinolinone frameworks
准备方法
The synthesis of 1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzo(f)pyrimido(6,1-a)isoquinolin-1-one structure, followed by the introduction of the tetrahydro and methyl groups. The final step involves the formation of the imino group with 2,4,6-trimethylphenyl and the addition of the hydrochloride to form the monohydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as cell growth, apoptosis, or immune response. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one, 2,3,11,12-tetrahydro-2-methyl-3-((2,4,6-trimethylphenyl)imino)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Benzo(f)pyrimido(6,1-a)isoquinolin-1-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Tetrahydroisoquinoline derivatives: These compounds have a similar tetrahydroisoquinoline framework but may have different functional groups.
Imino derivatives: Compounds with imino groups attached to various aromatic or heterocyclic structures.
The uniqueness of this compound lies in its specific combination of structural elements, which may confer unique chemical and biological properties.
属性
CAS 编号 |
108446-08-8 |
|---|---|
分子式 |
C26H26ClN3O |
分子量 |
432.0 g/mol |
IUPAC 名称 |
5-methyl-4-(2,4,6-trimethylphenyl)imino-5,7-diazatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2,11,13,15,17-hexaen-6-one;hydrochloride |
InChI |
InChI=1S/C26H25N3O.ClH/c1-16-13-17(2)25(18(3)14-16)27-24-15-23-22-10-9-19-7-5-6-8-20(19)21(22)11-12-29(23)26(30)28(24)4;/h5-10,13-15H,11-12H2,1-4H3;1H |
InChI 键 |
WOJYTUKSGLONHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N=C2C=C3C4=C(CCN3C(=O)N2C)C5=CC=CC=C5C=C4)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


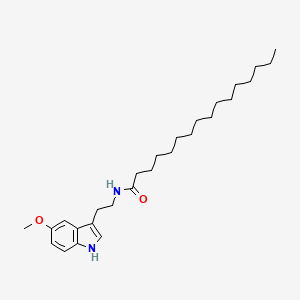
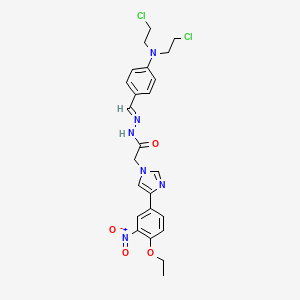
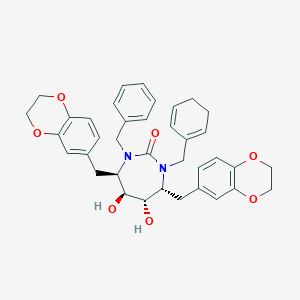
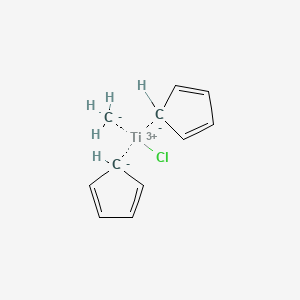
![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
